2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is an organic compound with the molecular formula C13H14F3NO2 and a molecular weight of 273.253 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a cyclopropoxy group, and a benzamide core, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with dimethylamine under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as Ruppert’s reagent (CF3TMS) or through radical trifluoromethylation.
Cyclopropoxy Group Addition: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Cyclopropyl alcohol with appropriate leaving groups such as tosylates or halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)aniline: Similar structure but with an aniline core instead of benzamide.
2-Cyclopropoxy-6-(trifluoromethyl)benzamide: Lacks the N,N-dimethyl groups.
Uniqueness
2-Cyclopropoxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, cyclopropoxy, and benzamide groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in various applications .
Properties
CAS No. |
1243310-71-5 |
---|---|
Molecular Formula |
C13H14F3NO2 |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-cyclopropyloxy-N,N-dimethyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(18)11-9(13(14,15)16)4-3-5-10(11)19-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
AXPBNISLGHJKAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.